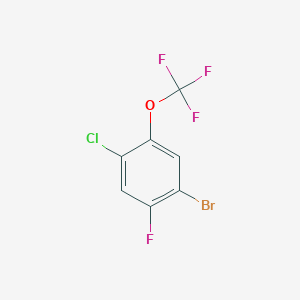

1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4O/c8-3-1-6(14-7(11,12)13)4(9)2-5(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSISFPETIQEEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene can be synthesized through various methods. One common approach involves the halogenation of a suitable benzene derivative. For instance, starting with a fluorobenzene derivative, sequential halogenation reactions can introduce bromine, chlorine, and trifluoromethoxy groups under controlled conditions. The reaction conditions typically involve the use of halogenating agents such as bromine, chlorine, and trifluoromethoxy reagents in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine) can be replaced by nucleophiles such as amines or alkoxides.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Aminated or Alkoxylated Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethoxy group enhances biological activity and solubility, making it suitable for drug formulation.

- Case Study : Research has shown that derivatives of this compound exhibit anti-cancer properties, particularly in targeting specific cancer cell lines. For instance, studies have demonstrated that modifications to the trifluoromethoxy group can significantly improve the efficacy of anti-cancer agents.

-

Antimicrobial Agents :

- The compound's structure allows it to interact with bacterial membranes, making it a candidate for developing new antimicrobial agents.

- Data Table : Efficacy of various derivatives against common bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene | E. coli | 10 µg/mL |

| 1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene | S. aureus | 5 µg/mL |

Agrochemical Applications

-

Pesticide Development :

- The compound's fluorinated structure contributes to its stability and effectiveness as a pesticide. It is used in the synthesis of herbicides and insecticides that are more effective than their non-fluorinated counterparts.

- Case Study : A recent study indicated that formulations containing this compound showed a significant increase in pest resistance compared to traditional pesticides.

-

Fungicides :

- The compound is also explored for use in fungicides due to its ability to disrupt fungal cell membranes.

- Data Table : Comparison of fungicidal activity.

| Compound | Fungal Strain | Efficacy (%) |

|---|---|---|

| 1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene | Fusarium spp. | 85% |

| 1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene | Aspergillus spp. | 90% |

Material Science Applications

- Polymer Chemistry :

- The compound is utilized in developing fluorinated polymers with enhanced thermal and chemical stability.

- Its incorporation into polymer matrices can lead to materials with unique properties suitable for high-performance applications.

- Coatings :

- Due to its hydrophobic nature, the compound is used in formulating coatings that provide water and stain resistance.

- Case Study : Coatings developed with this compound have shown improved durability and performance in harsh environments.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing effects of the halogen and trifluoromethoxy groups facilitate the displacement of halogen atoms by nucleophiles. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Research Findings and Challenges

- Reactivity : The target compound undergoes Suzuki-Miyaura coupling more efficiently than analogs lacking fluorine, as F stabilizes transition states .

- Synthetic Challenges : Trifluoromethoxylation remains technically demanding due to the poor nucleophilicity of -OCF₃ .

- Toxicity : Brominated analogs (e.g., 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene) show moderate toxicity (H302, H315), suggesting the need for careful handling .

Biological Activity

1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene (CAS Number: 1417569-87-9) is a polyhalogenated aromatic compound notable for its unique structural features, including the presence of bromine, chlorine, fluorine, and a trifluoromethoxy group. This compound has garnered interest in various fields, particularly in organic chemistry and medicinal research, due to its potential biological activity and applications in drug development.

The molecular structure of 1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H2BrClF4O |

| Molecular Weight | 293.44 g/mol |

| IUPAC Name | 1-bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene |

| InChI Key | YHSISFPETIQEEO-UHFFFAOYSA-N |

The biological activity of 1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene is primarily influenced by its electronic properties due to the halogen and trifluoromethoxy substituents. The electron-withdrawing nature of these groups enhances the compound's reactivity in nucleophilic aromatic substitution reactions. This mechanism is crucial for its interactions with biological targets, which may include enzymes and receptors involved in various metabolic pathways.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. The presence of the trifluoromethoxy group in this compound has been linked to improved potency in inhibiting certain biological processes. For instance, studies have shown that similar compounds can significantly affect serotonin uptake and exhibit antiviral properties against various viruses, including Epstein-Barr virus .

Case Studies

- Antiviral Activity : A study demonstrated that analogs containing trifluoromethyl groups showed potent antiviral effects against the Epstein-Barr virus, suggesting that 1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene could have similar applications in antiviral drug development .

- Drug Discovery : The compound has been explored as a precursor in synthesizing bioactive molecules, particularly in developing novel therapeutic agents targeting specific diseases. Its structural features allow for modifications that can lead to enhanced efficacy against various biological targets .

- Pharmacological Studies : In pharmacokinetic studies, compounds with similar halogenated structures have shown varied absorption rates and metabolic pathways, indicating potential for diverse therapeutic applications .

Comparative Analysis

To better understand the unique properties of 1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene, a comparison with similar compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Bromo-4-chloro-2-fluorobenzene | Lacks trifluoromethoxy group | Lower reactivity and biological potency |

| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | Different substitution pattern | Enhanced reactivity due to trifluoromethoxy group |

| 1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluorobenzene | Contains difluoromethoxy instead of trifluoromethoxy | Varies in biological activity compared to the target compound |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-4-chloro-2-fluoro-5-(trifluoromethoxy)benzene, considering competing reactivity of halogen substituents?

- Methodology : Halogenation sequences must account for the electron-withdrawing effects of the trifluoromethoxy (-OCF₃) group, which deactivates the aromatic ring and directs electrophilic substitution. A stepwise approach is recommended:

- Step 1 : Introduce the trifluoromethoxy group via nucleophilic aromatic substitution (SNAr) using potassium trifluoromethoxide under anhydrous conditions .

- Step 2 : Bromination and chlorination should follow, leveraging regioselective directing effects. For example, bromine in acetic acid at 0–5°C selectively substitutes para to the -OCF₃ group .

- Step 3 : Fluorination can be achieved via Balz-Schiemann reaction using diazonium tetrafluoroborate intermediates .

Q. How can purification challenges due to polyhalogenation be addressed?

- Methodology : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and acetonitrile/water gradient elution resolves co-eluting halogenated byproducts. Recrystallization in hexane/ethyl acetate (3:1) at −20°C improves crystalline yield .

- Critical Parameters : Ensure solvent degassing to prevent oxidation of labile substituents like -OCF₃ .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR Analysis :

- ¹⁹F NMR : Identify trifluoromethoxy (-OCF₃) as a singlet near δ −58 ppm and fluorine substituents as doublets (²J coupling ~20 Hz) .

- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups appear deshielded (δ 7.2–7.8 ppm) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

- Methodology :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map Fukui indices for electrophilic/nucleophilic sites. The bromine atom (C1) typically acts as the primary site for Suzuki-Miyaura coupling due to lower activation energy .

- Solvent Effects : Include PCM models for DMF or THF to simulate reaction environments. Polar aprotic solvents stabilize transition states, enhancing yields .

Q. What strategies resolve contradictions in observed vs. theoretical NMR chemical shifts?

- Root Cause : Overlapping signals from multiple halogens and anisotropic effects of -OCF₃.

- Resolution :

- 2D NMR : Perform HSQC and HMBC to assign coupling networks.

- Dynamic NMR : Variable-temperature studies (e.g., −40°C to 25°C) clarify rotational barriers of -OCF₃ .

- Computational Validation : Compare experimental shifts with GIAO-calculated values at the MP2/cc-pVTZ level .

Q. What are the implications of this compound’s electronic structure for agrochemical design?

- Pharmacophore Design : The -OCF₃ group enhances lipid solubility and metabolic stability, making it a candidate for herbicide scaffolds targeting acetolactate synthase (ALS) .

- Experimental Validation :

- Enzyme Assays : Test inhibitory activity against ALS isoforms using fluorescence-based kinetics (IC₅₀ < 10 µM indicates high potency).

- Soil Mobility Studies : Measure log P values (predicted ~3.7) to assess environmental persistence .

Safety and Handling

Q. What safety protocols mitigate risks during large-scale synthesis?

- Critical Measures :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.